2-(3,4-dimethoxyphenyl)-1-{5-[(furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}ethanone
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic rings, triazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Attachment of the Furan Moiety: The furan ring can be introduced via nucleophilic substitution reactions, where a furan derivative reacts with a suitable electrophile.
Coupling with the Dimethoxyphenyl Group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions to attach the dimethoxyphenyl group to the triazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
- **2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(THIOPHEN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
- **2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(PYRIDIN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
Uniqueness
2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of the furan moiety, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings
Properties
Molecular Formula |
C23H22N4O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C23H22N4O4/c1-29-19-11-10-16(13-20(19)30-2)14-21(28)27-23(24-15-18-9-6-12-31-18)25-22(26-27)17-7-4-3-5-8-17/h3-13H,14-15H2,1-2H3,(H,24,25,26) |
InChI Key |
XZNOGVZLYPPWGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=CO4)OC |
Origin of Product |
United States |
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